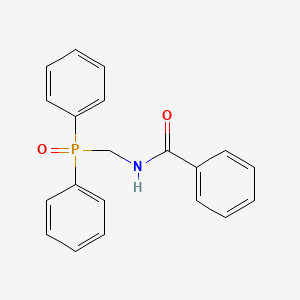
N-((Diphenylphosphoryl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Diphenylphosphoryl)methyl)benzamide: is an organic compound with the molecular formula C20H18NO2P It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a diphenylphosphinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((Diphenylphosphoryl)methyl)benzamide typically involves the reaction of benzamide with diphenylphosphinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-((Diphenylphosphoryl)methyl)benzamide can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-((Diphenylphosphoryl)methyl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism by which N-((Diphenylphosphoryl)methyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylphosphinyl group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Comparación Con Compuestos Similares
Benzamide: The parent compound, which lacks the diphenylphosphinylmethyl group.
Diphenylphosphine oxide: A related compound where the phosphinyl group is not attached to a benzamide moiety.
N-Phenylbenzamide: Another derivative of benzamide with a different substituent on the nitrogen atom.
Uniqueness: N-((Diphenylphosphoryl)methyl)benzamide is unique due to the presence of both the benzamide and diphenylphosphinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
Propiedades
Número CAS |
35003-98-6 |
|---|---|
Fórmula molecular |
C20H18NO2P |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
N-(diphenylphosphorylmethyl)benzamide |
InChI |
InChI=1S/C20H18NO2P/c22-20(17-10-4-1-5-11-17)21-16-24(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
Clave InChI |
ZDGYWYBNLINILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















